molecular formula C13H9Cl2NO B1452987 5-(2,6-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187169-24-9

5-(2,6-Dichlorobenzoyl)-2-methylpyridine

Cat. No.: B1452987
CAS No.: 1187169-24-9
M. Wt: 266.12 g/mol
InChI Key: IROJJHCYQHLOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of substituted pyridine chemistry, characterized by its precise structural arrangement and systematic nomenclature. The compound's systematic International Union of Pure and Applied Chemistry name is (2,6-dichlorophenyl)-(6-methylpyridin-3-yl)methanone, which accurately describes the connectivity between the dichlorosubstituted benzene ring and the methylated pyridine moiety through a carbonyl linkage. This nomenclature system reflects the compound's dual aromatic character, combining the electron-deficient nature of the pyridine ring with the electron-withdrawing effects of the dichlorobenzoyl substituent.

The molecular structure of this compound can be represented by the simplified molecular input line entry system notation: CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl. This representation clearly illustrates the connectivity pattern, showing how the methyl group occupies the 2-position of the pyridine ring while the dichlorobenzoyl group is positioned at the 5-position. The presence of chlorine atoms at the 2,6-positions of the benzoyl ring creates a sterically hindered environment that significantly influences the compound's chemical reactivity and physical properties. This specific substitution pattern distinguishes it from other benzoylpyridine isomers and contributes to its unique chemical behavior profile.

The compound belongs to the broader class of aromatic ketones, specifically those containing nitrogen heterocycles, which places it within an important category of organic compounds with diverse applications in medicinal chemistry and materials science. The molecular weight of 266.12 grams per mole reflects the substantial contribution of the two chlorine atoms and the extended aromatic system to the overall molecular mass. The presence of both electron-withdrawing chlorine substituents and the nitrogen-containing heterocycle creates a complex electronic environment that influences the compound's reactivity patterns and potential biological activities.

Historical Development in Heterocyclic Chemistry

The development of benzoylpyridine derivatives like this compound is intrinsically linked to the broader historical evolution of heterocyclic chemistry, particularly the systematic study of pyridine compounds that began in the mid-nineteenth century. The foundation for understanding such compounds was established when Thomas Anderson first isolated pyridine from animal bone tar in 1849, naming it after the Greek word for fire due to its flammable nature. This discovery marked the beginning of systematic heterocyclic chemistry research and laid the groundwork for the eventual synthesis and characterization of complex pyridine derivatives.

The structural determination of pyridine by Wilhelm Körner and James Dewar in the 1870s provided the theoretical framework necessary for understanding more complex derivatives. Their recognition that pyridine's structure derives from benzene through the replacement of one carbon-hydrogen unit with nitrogen established the conceptual basis for developing substituted pyridines and their acylated derivatives. This understanding proved crucial for the later development of synthetic methodologies that could produce compounds like this compound with precise regioselectivity and functional group tolerance.

The industrial synthesis of pyridine derivatives received significant advancement with Aleksei Chichibabin's 1924 development of pyridine synthesis reactions, which provided more efficient routes to substituted pyridines from inexpensive starting materials. Although these early methods focused primarily on simple alkyl-substituted pyridines, they established the chemical principles that would later enable the synthesis of more complex derivatives containing multiple functional groups. The development of Friedel-Crafts acylation methodologies specifically for pyridine substrates emerged as a critical synthetic tool, enabling the formation of carbon-carbon bonds between pyridine rings and aromatic carbonyl compounds.

Historical patent literature from the 1970s demonstrates the systematic development of benzoylpyridine synthesis protocols, with particular attention to the role of Lewis acid catalysts and anhydrous reaction conditions. These developments were crucial for establishing the synthetic methodologies that enable the preparation of compounds like this compound through controlled acylation reactions. The evolution from simple pyridine chemistry to complex substituted derivatives reflects the maturation of heterocyclic chemistry as a distinct discipline capable of producing molecules with precisely defined structural features and chemical properties.

Positional Isomerism in Benzoylpyridine Derivatives

The phenomenon of positional isomerism in benzoylpyridine derivatives represents one of the most important structural considerations in heterocyclic chemistry, with profound implications for chemical reactivity, physical properties, and biological activity. This compound exemplifies this complexity through its specific substitution pattern, which can be compared and contrasted with numerous related isomers that demonstrate how subtle changes in substituent positioning can dramatically alter molecular behavior. The systematic study of these isomeric relationships provides crucial insights into structure-activity relationships and guides the rational design of new heterocyclic compounds.

Analysis of the available isomeric variants reveals the extensive structural diversity possible within the dichlorobenzoylmethylpyridine family. The compound 5-(3,5-Dichlorobenzoyl)-2-methylpyridine, identified with the Chemical Abstracts Service number 1187169-44-3, represents an important positional isomer where the chlorine atoms occupy the 3,5-positions rather than the 2,6-positions of the benzoyl ring. This structural modification fundamentally alters the electronic distribution within the molecule, as the 3,5-dichlorosubstitution pattern creates a different steric environment and electronic influence compared to the 2,6-pattern. The molecular formula remains identical at C₁₃H₉Cl₂NO, but the distinct substitution pattern results in different chemical and physical properties that can be exploited for specific applications.

Additional isomeric complexity emerges when considering variations in both the pyridine substitution pattern and the benzoyl chlorine positioning. The compound 2-(2,6-Dichlorobenzoyl)-5-methylpyridine, with Chemical Abstracts Service number 1352075-65-0, demonstrates how moving the methyl group from the 2-position to the 5-position of the pyridine ring while maintaining the 2,6-dichlorobenzoyl substituent creates another distinct isomer with unique properties. Similarly, compounds such as 2-(3,5-Dichlorobenzoyl)-6-methylpyridine illustrate how combining different chlorine positioning patterns with alternative pyridine methylation sites generates a rich library of structurally related compounds.

Compound Name Chemical Abstracts Service Number Chlorine Positions Methyl Position Molecular Weight
This compound 1187169-24-9 2,6-Benzoyl 2-Pyridine 266.12 g/mol
5-(3,5-Dichlorobenzoyl)-2-methylpyridine 1187169-44-3 3,5-Benzoyl 2-Pyridine 266.12 g/mol
2-(2,6-Dichlorobenzoyl)-5-methylpyridine 1352075-65-0 2,6-Benzoyl 5-Pyridine 266.12 g/mol
2-(3,5-Dichlorobenzoyl)-6-methylpyridine 1187170-03-1 3,5-Benzoyl 6-Pyridine 266.12 g/mol

The photochemical and photophysical studies of benzoylpyridine derivatives have revealed that positional isomerism significantly influences excited state behavior and energy transfer processes. Research demonstrates that the position of the nitrogen atom relative to the carbonyl group dramatically affects triplet state lifetimes and phosphorescence characteristics. These findings indicate that compounds like this compound may exhibit distinct photochemical properties compared to their positional isomers, with potential implications for applications in photodynamic processes or light-harvesting systems.

The synthetic accessibility of different positional isomers varies considerably depending on the specific substitution pattern and the availability of appropriate starting materials. The preparation of this compound typically involves Friedel-Crafts acylation of 2-methylpyridine with 2,6-dichlorobenzoyl chloride, utilizing Lewis acid catalysts under anhydrous conditions. However, the regioselectivity of such reactions must be carefully controlled to avoid the formation of undesired isomers, particularly when multiple reactive positions are available on the pyridine ring. The electronic effects of existing substituents play a crucial role in directing incoming electrophiles to specific positions, making the rational synthesis of particular isomers both challenging and rewarding from a synthetic chemistry perspective.

Properties

IUPAC Name

(2,6-dichlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROJJHCYQHLOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223254
Record name (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-24-9
Record name (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 5-(2,6-Dichlorobenzoyl)-2-methylpyridine generally involves:

  • Functionalization of the pyridine ring at the 5-position.
  • Introduction of the 2-methyl substituent on the pyridine ring.
  • Coupling or acylation with 2,6-dichlorobenzoyl moiety.

The key challenge is selective substitution on the pyridine ring and efficient attachment of the dichlorobenzoyl group.

Preparation of 2-Methyl-5-substituted Pyridine Intermediates

A critical intermediate is 2-methyl-5-bromomethylpyridine or related derivatives, which can be prepared by bromination of 2-methylpyridine derivatives:

  • Bromination of 2-bromo-5-methylpyridine : Using N-bromosuccinimide (NBS) and initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in carbon tetrachloride under reflux conditions yields 2-bromo-5-(bromomethyl)pyridine. This reaction proceeds via radical bromination at the methyl group adjacent to the pyridine ring.
Step Reagents & Conditions Outcome
Bromination 2-bromo-5-methylpyridine, NBS, AIBN, CCl4, reflux 3-4 h 2-bromo-5-(bromomethyl)pyridine obtained as a solid after purification
  • The crude bromomethylpyridine intermediate typically requires purification by flash chromatography using ethyl acetate/hexane mixtures.

Formation of the 5-(2,6-Dichlorobenzoyl) Substituent

The introduction of the 2,6-dichlorobenzoyl group onto the pyridine ring can be achieved through an acylation reaction or through coupling with a benzoyl chloride derivative:

  • Acylation Approach : The bromomethylpyridine intermediate can be converted to the corresponding organometallic species (e.g., via lithium-halogen exchange) and then reacted with 2,6-dichlorobenzoyl chloride to form the ketone linkage at the 5-position of the pyridine ring.

  • Alternatively, Copper-catalyzed coupling reactions can be employed to attach substituted benzoyl groups to pyridine derivatives under basic conditions (e.g., K2CO3) and elevated temperatures (around 180°C), facilitating C-C bond formation between pyridine and benzoyl moieties.

Representative Reaction Conditions and Yields

Reaction Step Reagents & Conditions Yield / Notes
Bromination of 2-bromo-5-methylpyridine NBS, AIBN, CCl4, reflux, 3 h Crude 2-bromo-5-(bromomethyl)pyridine, ~60% purity
Copper-catalyzed coupling 2-bromo-5-methylpyridine, copper, K2CO3, DCM, 180°C, 16 h White solid product after chromatographic purification
Acylation with 2,6-dichlorobenzoyl chloride Organometallic intermediate, 2,6-dichlorobenzoyl chloride, inert solvent Formation of this compound

Analytical and Purification Techniques

  • Purification : Flash column chromatography on silica gel using gradient elution with ethyl acetate and hexane or dichloromethane mixtures is standard to isolate pure compounds.
  • Characterization : 1H NMR spectroscopy confirms substitution patterns on the pyridine ring and the presence of the benzoyl group. Mass spectrometry (MS) confirms molecular weight (e.g., M+ peak at expected m/e values).

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents & Conditions Yield / Remarks
1 2-bromo-5-methylpyridine Commercial or synthesized via known methods Starting material
2 2-bromo-5-(bromomethyl)pyridine NBS, AIBN, CCl4, reflux, 3-4 h ~60% crude yield, purified by chromatography
3 Organometallic intermediate (e.g., lithiation) n-BuLi or similar base, low temperature Prepared in situ for acylation
4 This compound 2,6-dichlorobenzoyl chloride, inert solvent Final product, purified by chromatography

Research Findings and Notes

  • The presence of the 2,6-dichlorobenzoyl group is critical for biological activity in medicinal chemistry contexts, such as kinase inhibition, due to its interaction with hydrophobic pockets in the target enzyme.
  • Modifications on the phenyl ring, including removal of chlorines, significantly reduce potency, underscoring the importance of the dichlorine substitution pattern.
  • The synthetic route must carefully control reaction conditions to avoid over-bromination or side reactions on the pyridine ring, which could complicate purification and reduce yields.
  • Copper-catalyzed coupling reactions provide a robust method for forming the key C-C bond linking the pyridine and benzoyl units, with good selectivity and yields under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

5-(2,6-Dichlorobenzoyl)-2-methylpyridine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol)
5-(2,6-Dichlorobenzoyl)-2-methylpyridine Pyridine 2-methyl, 5-(2,6-dichlorobenzoyl) Not provided in evidence
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-trimethylbenzylidene, cyano, methylfuran 386
Methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate Alanine ester 2,6-dichlorobenzoyl, phenoxyquinoline Not provided in evidence
N-[3-[5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide Pyrrolo-pyridine Dichlorobenzoyl, sulfonamide, difluorophenyl Not provided in evidence

Key Observations :

  • Electron-Withdrawing Groups : The 2,6-dichlorobenzoyl group is a common feature in all compounds except 11a, which uses a trimethylbenzylidene substituent. This group enhances electrophilicity and stabilizes intermediates in nucleophilic reactions .
  • Heterocyclic Diversity : The target compound’s pyridine core contrasts with the thiazolo-pyrimidine (11a), pyrrolo-pyridine (), and alanine ester () scaffolds, highlighting divergent applications in medicinal chemistry.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR Stretching (cm⁻¹) Solubility Profile
This compound Not reported Expected: C=O (~1,700), C-Cl (~750) Likely low in polar solvents
11a 243–246 3,436 (NH), 2,219 (CN) Moderate in DMSO
11b 213–215 3,423 (NH), 2,209 (CN) Moderate in DMSO

Key Observations :

  • Melting Points : The dichlorobenzoyl-containing compounds (e.g., ) likely exhibit higher melting points due to increased molecular rigidity and halogen bonding, as seen in 11a (243–246°C) versus 11b (213–215°C) .
  • Solubility: The methyl group in this compound may improve solubility in non-polar solvents compared to sulfonamide- or cyano-substituted analogs (e.g., ).

Biological Activity

5-(2,6-Dichlorobenzoyl)-2-methylpyridine is a compound with notable biological activity, primarily investigated for its potential applications in pharmaceuticals and organic synthesis. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a dichlorobenzoyl group. Its molecular formula is C13H9Cl2NOC_{13}H_9Cl_2NO with a molecular weight of approximately 266.13 g/mol. The electron-withdrawing nature of the dichlorobenzoyl group enhances its reactivity, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their catalytic activity. This is significant in drug design where enzyme inhibitors can serve as therapeutic agents.
  • Signal Transduction Modulation : It may also modulate signaling pathways by interacting with receptors or proteins involved in cellular communication.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth across various cancer cell lines. The specific mechanisms often involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its structure allows for interactions that disrupt microbial cell membranes or inhibit essential metabolic pathways, contributing to its efficacy as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
AntimicrobialEffective against multiple pathogens
Enzyme InhibitionModulation of enzyme activity

Case Study: Anticancer Efficacy

In a study involving various cancer cell lines, this compound showed promising results in inhibiting cell proliferation. The compound was tested at different concentrations, revealing a dose-dependent response where higher concentrations led to increased apoptosis markers such as caspase activation and PARP cleavage.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : IC50 values ranged from 10 µM to 20 µM across different cell lines, indicating significant potency compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-(2,6-Dichlorobenzoyl)-2-methylpyridine, and how can reaction efficiency be maximized?

  • Methodological Answer : The compound is likely synthesized via Friedel-Crafts acylation or nucleophilic substitution, using 2,6-dichlorobenzoyl chloride as a key precursor. A base (e.g., pyridine or triethylamine) is typically required to neutralize HCl byproducts, with reflux conditions (80–120°C) ensuring complete conversion . Anhydrous solvents (e.g., dichloromethane) are critical to prevent hydrolysis of the acyl chloride intermediate . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the pyridine ring protons (δ 7.5–8.5 ppm) and the dichlorobenzoyl carbonyl carbon (δ ~165 ppm) .
  • IR : Confirm the presence of C=O stretching (~1680 cm1^{-1}) and aromatic C-Cl vibrations (~750 cm1^{-1}) .
  • Mass Spectrometry : Validate the molecular ion peak (expected m/z ~295 for C13_{13}H10_{10}Cl2_{2}NO) and fragmentation patterns .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and light due to its acyl chloride-derived structure. Store in airtight, amber vials under inert gas (argon or nitrogen) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC-MS. Hydrolysis is a primary degradation pathway, forming 2,6-dichlorobenzoic acid and 2-methylpyridine derivatives .

Advanced Research Questions

Q. How can researchers identify biological targets or mechanisms of action for this compound?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict interactions with proteases or kinases, given its structural similarity to non-peptidic protease inhibitors . Validate via in vitro enzyme assays (e.g., fluorogenic substrates for Cys/Ser proteases). For cellular studies, employ CRISPR-Cas9 knockout libraries to identify pathways affected by the compound .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Standardize assays using recombinant enzymes and include positive controls (e.g., E-64 for cysteine proteases). Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition . Cross-validate findings with isothermal titration calorimetry (ITC) to measure binding affinity .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Address poor solubility (common in halogenated aromatics) via salt formation (e.g., mesylate or hydrochloride) or nanoformulation . Assess metabolic stability using liver microsomes (human/rat) and identify major metabolites via LC-MS/MS. Modify the methylpyridine moiety to reduce CYP450-mediated oxidation while retaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-Dichlorobenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(2,6-Dichlorobenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.